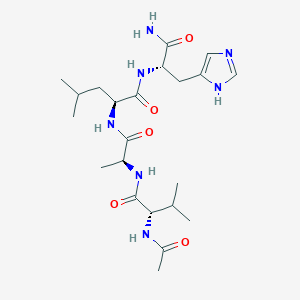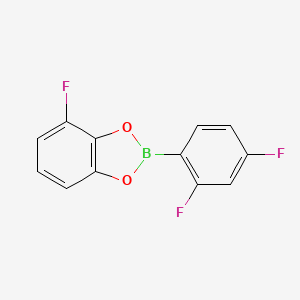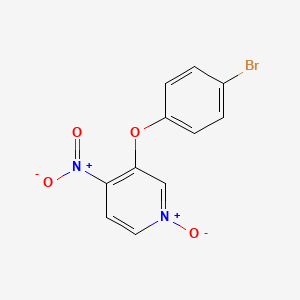
4-nitro-3-(4-bromophenoxy)-pyridine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-3-(4-bromophenoxy)-pyridine N-oxide is a heterocyclic compound that contains a pyridine ring substituted with a nitro group, a bromophenoxy group, and an N-oxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-3-(4-bromophenoxy)-pyridine N-oxide typically involves the nitration of 3-(4-bromophenoxy)pyridine followed by oxidation to introduce the N-oxide group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation to form the N-oxide can be achieved using hydrogen peroxide or m-chloroperbenzoic acid as oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.
化学反応の分析
Types of Reactions
4-nitro-3-(4-bromophenoxy)-pyridine N-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 4-amino-3-(4-bromophenoxy)-pyridine N-oxide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-nitro-3-(4-bromophenoxy)-pyridine N-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-nitro-3-(4-bromophenoxy)-pyridine N-oxide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 4-nitro-3-(4-chlorophenoxy)-pyridine N-oxide
- 4-nitro-3-(4-fluorophenoxy)-pyridine N-oxide
- 4-nitro-3-(4-methylphenoxy)-pyridine N-oxide
Uniqueness
4-nitro-3-(4-bromophenoxy)-pyridine N-oxide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
特性
CAS番号 |
509076-63-5 |
|---|---|
分子式 |
C11H7BrN2O4 |
分子量 |
311.09 g/mol |
IUPAC名 |
3-(4-bromophenoxy)-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H7BrN2O4/c12-8-1-3-9(4-2-8)18-11-7-13(15)6-5-10(11)14(16)17/h1-7H |
InChIキー |
MBMHHRKCFZPUSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



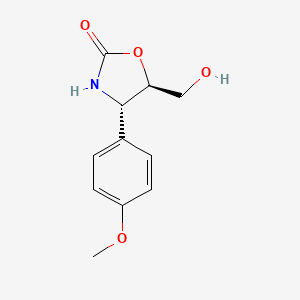
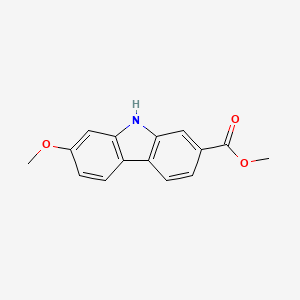

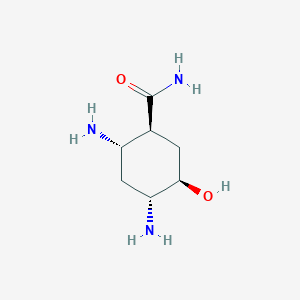
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
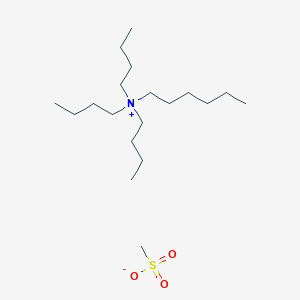
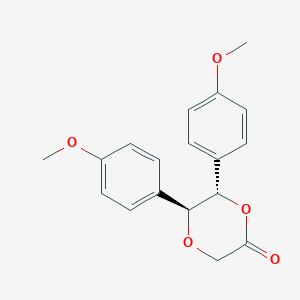
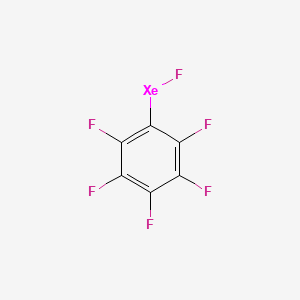
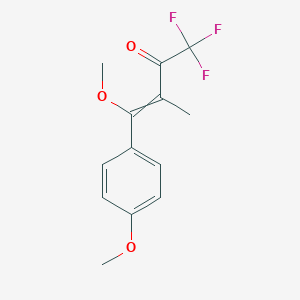
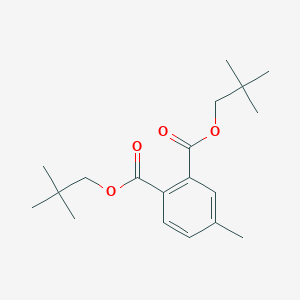
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
